Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-2-carboxylate or simply ethyl pyridine-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.
Scientific Research Applications
Synthesis Applications
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives are extensively used in various synthesis applications. For instance, Lebedˈ et al. (2012) demonstrate the use of a related compound, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This process involves selective cyclocondensation with 1,3-dicarbonyl compounds, showcasing its utility in creating specific chemical structures (Lebedˈ et al., 2012). Hayotsyan et al. (2019) developed a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, further highlighting the compound's role in facilitating complex organic syntheses (Hayotsyan et al., 2019).
Catalysis and Annulation
Zhu et al. (2003) report on the use of ethyl 2-methyl-2,3-butadienoate, a related compound, in [4 + 2] annulation with N-tosylimines. This process is catalyzed by organic phosphine, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This research underscores the compound's potential in catalysis and annulation processes, forming complex organic compounds (Zhu et al., 2003).
Antibacterial Activity
Gezegen et al. (2014) synthesized novel derivatives of ethyl 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carboxylate and investigated their antibacterial activity. While the compounds showed poor activity against human pathogen microorganisms, this research highlights the exploration of these compounds in the realm of antibacterial studies (Gezegen et al., 2014).
Crystallographic Analysis
In crystallography, Gao and Long (2021) analyzed the crystal growth of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a structurally similar compound. Their work provides insights into the crystal structure of these compounds, which is essential for understanding their chemical properties and potential applications (Gao & Long, 2021).
properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOVXUHTGDSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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